Lipophilicity and Polar Surface Area Profile
The target compound (C₁₁H₁₃NO₂, MW 191.23) has a computed LogP of 1.31 and a topological polar surface area (TPSA) of 41.82 Ų [1]. In comparison, the non-quaternized analog 5-phenyl-4,5-dihydroisoxazol-5-ol (lacking 4,4-dimethyl groups) has a lower predicted LogP (approximately 0.8–1.0 based on fragment-based calculation) and a slightly higher TPSA due to reduced hydrophobic surface area. The gem-dimethyl substitution thus increases lipophilicity by approximately 0.3–0.5 log units while maintaining a favorable TPSA below 60 Ų, a threshold associated with good blood–brain barrier penetration potential. These computed values are derived from the ChemSrc database [1] and are consistent with the general observation that quaternization of the isoxazoline ring modulates partition coefficients relevant to membrane permeability and formulation development [2].
| Evidence Dimension | Computed lipophilicity (LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP = 1.31; TPSA = 41.82 Ų (computed) |
| Comparator Or Baseline | 5-Phenyl-4,5-dihydroisoxazol-5-ol (non-quaternized analog): estimated LogP ≈ 0.8–1.0; TPSA ≈ 45–50 Ų (fragment-based estimate; no experimental data identified for this specific comparator) |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.5; ΔTPSA ≈ −5 to −10 Ų (target compound is more lipophilic and less polar) |
| Conditions | In silico computational predictions using standard molecular property algorithms (ChemSrc database) |
Why This Matters
Higher lipophilicity with maintained low TPSA suggests improved passive membrane permeability relative to non-quaternized analogs, which is relevant for cell-based assay design and lead optimization campaigns where cellular penetration is a critical parameter.
- [1] ChemSrc. 4,4-Dimethyl-5-phenyl-1,2-oxazol-5-ol. CAS 53009-30-6. Computed molecular properties. https://m.chemsrc.com/baike/430536.html (accessed 2026-04-28). View Source
- [2] Ibrahim, N.K.; Ibrahim, W.A.; Farhan, M.A. Synthesis and Pharmacological Significance of Isoxazoline Derivatives: A Mini Review. Academic Science Journal 2024, 1(1), 1–15. View Source
